SRI 6409-94
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SRI 6409-94 involves the reaction of benzoic acid derivatives with tetrahydronaphthalene derivatives under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
SRI 6409-94 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
SRI 6409-94 is used extensively in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a molecular tool to study the effects of retinol’s three-dimensional configuration on teratogenic activity.
Biology: Investigated for its effects on cellular processes and developmental biology.
Medicine: Studied for its potential therapeutic applications and toxicological effects.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
SRI 6409-94 exerts its effects by interacting with specific molecular targets and pathways. It is known to affect the three-dimensional configuration of retinol, which in turn influences its teratogenic activity. The compound binds to retinoic acid receptors and modulates gene expression, leading to various biological effects .
Comparison with Similar Compounds
SRI 6409-94 is unique due to its specific structural configuration and teratogenic properties. Similar compounds include:
Ro 13-6298: Another retinol analogue with similar properties.
All-trans-retinoic acid: A well-known retinoid with different biological effects.
13-cis-retinoic acid: Another retinoid used in various therapeutic applications
This compound stands out due to its specific use as a molecular tool to study retinol’s three-dimensional configuration and its teratogenic effects .
Properties
CAS No. |
127697-58-9 |
---|---|
Molecular Formula |
C24H29NO3 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C24H29NO3/c1-6-28-22(27)16-7-10-18(11-8-16)25-21(26)17-9-12-19-20(15-17)24(4,5)14-13-23(19,2)3/h7-12,15H,6,13-14H2,1-5H3,(H,25,26) |
InChI Key |
BACPJFZYTZYCNF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
127697-58-9 | |
Origin of Product |
United States |
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